molecular formula C24H30ClFO5 B144699 Clocortolone acetate CAS No. 4258-85-9

Clocortolone acetate

Cat. No. B144699
CAS RN: 4258-85-9
M. Wt: 452.9 g/mol
InChI Key: ARPLCFGLEYFDCN-CDACMRRYSA-N
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Description

Clinical Utility and Efficacy

Clocortolone pivalate is a mid-strength topical glucocorticoid used in the treatment of corticosteroid-responsive skin disorders. Clinical trials have demonstrated its effectiveness, particularly in conditions such as atopic dermatitis and eczemas. It has been shown to have an early onset of action and a good safety profile, with little systemic absorption and no adrenal suppression . In a paired comparison clinical trial involving 100 patients with eczema/atopic dermatitis, clocortolone pivalate 0.1% cream was found to be significantly more effective than a placebo, with no adverse reactions reported .

Molecular Structure and Formulation Characteristics

The molecular structure of clocortolone pivalate is uniquely designed to provide high lipid solubility, which enhances its potency without increasing the potential for adverse effects. This high lipophilicity allows for augmented penetration through the stratum corneum, leading to higher epidermal concentrations . The emollient cream formulation of clocortolone pivalate is approved by the FDA and has been shown to be effective and well-tolerated in both adults and children, including for facial involvement .

Pharmacokinetics and Skin Penetration

Human pharmacokinetic studies have investigated the penetration kinetics of clocortolone pivalate into the skin. The steroid was found to penetrate up to the 12th-14th layers of the stratum corneum, creating a depot from which minimal or no systemic permeation occurs, as evidenced by the absence of detectable levels in serum or urine .

Comparison with Other Steroids and Transition to Generic

Clocortolone pivalate has been compared with other corticosteroids and treatments for steroid-responsive dermatoses. The transition from brand to generic formulations has been discussed, emphasizing the importance of maintaining the formulation and therapeutic profiles of the original product. An authorized generic formulation identical to the original brand has been established .

Synthesis and Chemical Reactions

The synthesis of cortolone 3-glucuronides, related to clocortolone, involves the reduction of carbonyl groups and the introduction of glucuronyl residues. The key intermediates in this synthesis are cortol 20, 21-diacetates and cortolone 20, 21-diacetates, which are modified through various chemical reactions, including the Koenigs-Knorr reaction .

Scientific Research Applications

Identification and Characterization of Impurities

  • Clocortolone pivalate, a synthetic corticosteroid, has been studied for its impurities. Through HPLC and semi-preparative LC, three previously unknown impurities were identified and characterized, providing insights into the chemical stability and purity of clocortolone pivalate formulations (Xu et al., 2012).

Pharmacodynamics and Efficacy

  • A comprehensive review emphasized clocortolone pivalate's efficacy in treating corticosteroid-responsive dermatoses. The cream formulation, with its unique structural development, shows effective results in various skin disorders, highlighting the drug's therapeutic utility (Del Rosso & Kircik, 2012).

Penetration Kinetics Studies

  • Research has been conducted on the penetration kinetics of clocortolone trimethylacetic acid into the skin. This study, which involved gas chromatographic analysis of skin strips, provided valuable insights into the cutaneous absorption and potential systemic exposure of clocortolone (Kolb et al., 1978).

Formulation Characteristics

  • The role of clocortolone pivalate's formulation in managing eczematous and inflammatory dermatoses has been explored. Its emollient cream base, along with the physiochemical properties of the compound, contribute significantly to its efficacy and tolerability in both adult and pediatric populations (Del Rosso & Kircik, 2013).

Structural Dynamics and NMR Studies

  • Solid-state NMR measurements have been used to understand the correlation between the structure and dynamics of clocortolone pivalate. These studies offer a deeper understanding of the drug's molecular behavior, which is crucial for the development of advanced corticosteroids (Dey et al., 2020).

Generic Formulation Considerations

  • The transition from brand to generic formulations of topical products, specifically focusing on clocortolone pivalate, has been examined. This highlights the importance of maintaining formulation and therapeutic profiles in generic versions to ensure efficacy and safety (Del Rosso & Kircik, 2014).

Safety And Hazards

Clocortolone is a moderate potency topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . It is also noted that steroid medicines can increase the glucose (sugar) levels in your blood or urine .

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPLCFGLEYFDCN-CDACMRRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clocortolone acetate

CAS RN

4258-85-9
Record name (6α,11β,16α)-21-(Acetyloxy)-9-chloro-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4258-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clocortolone acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004258859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clocortolone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOCORTOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85061HTR8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
IKM Morton - 1999 - Springer
C6-hexamethonium bromide. C 1656-c1ometacin. C 5720-carprofen. C 34647Ba-baclofen. C 4S401-halometasone. CabaserTM-cabergoline. cabergoline [BAN INN](Cabaser™; …
Number of citations: 0 link.springer.com
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 books.google.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
I CI
Number of citations: 0

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